rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile" is a synthetic organic molecule that features an oxazine ring and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile typically involves a multi-step process:
Cyclization Reaction: : The starting materials include allyl-substituted amines and benzyl-protected 1,4-dioxane derivatives. These undergo cyclization under acidic conditions to form the oxazine ring.
Hydroxymethylation: : Introduction of the hydroxymethyl group is usually performed using formaldehyde in the presence of a base such as sodium hydroxide.
Nitrile Formation: : The nitrile group is often introduced via a dehydration reaction using reagents like phosphorus pentoxide.
Industrial Production Methods
Scaling up this synthesis for industrial purposes involves optimizing the reaction conditions to increase yield and purity. This includes using continuous flow reactors to streamline the cyclization process and applying advanced purification techniques like chromatography to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, typically using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: : The nitrile group can be reduced to primary amines using reducing agents like LiAlH₄ (Lithium Aluminium Hydride).
Substitution: : The allyl group is reactive towards nucleophilic substitution reactions, allowing the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : PCC, KMnO₄ (Potassium Permanganate).
Reducing Agents: : LiAlH₄, NaBH₄ (Sodium Borohydride).
Bases: : Sodium Hydroxide, Potassium Carbonate.
Major Products
Oxidation Products: : Aldehydes, Carboxylic Acids.
Reduction Products: : Primary Amines.
Substitution Products: : Allyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
The compound has a wide array of applications in different fields:
Chemistry: : Used as a starting material for the synthesis of more complex molecules.
Biology: : Functions as a probe to study enzyme activities due to its reactivity.
Medicine: : Potential pharmacological activities such as antimicrobial or anticancer properties.
Industry: : Used in the production of specialty chemicals and materials.
Wirkmechanismus
The precise mechanism by which rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile exerts its effects depends on the specific application. For example, its potential antimicrobial activity might involve disrupting bacterial cell walls or interfering with protein synthesis. Molecular targets and pathways typically involve interaction with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Compared to other oxazine derivatives, rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile is unique in its combination of functional groups, offering distinct reactivity and biological activity. Similar compounds include:
rac-(4aS,8aS)-4-Allyl-3-methylbenzo[b][1,4]oxazine-3-carbonitrile
rac-(4aS,8aS)-4-Allyl-3-hydroxymethylbenzo[b][1,4]oxazine-3-carboxamide
Eigenschaften
IUPAC Name |
(4aS,8aS)-3-(hydroxymethyl)-4-prop-2-enyl-4a,5,6,7,8,8a-hexahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-7-15-11-5-3-4-6-12(11)17-10-13(15,8-14)9-16/h2,11-12,16H,1,3-7,9-10H2/t11-,12-,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNRXYOPCEPFW-VYAYZGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2CCCCC2OCC1(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1[C@H]2CCCC[C@@H]2OCC1(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.